molecular formula C10H10BrCl B15331779 2-Bromo-1-(chloromethyl)-4-cyclopropylbenzene

2-Bromo-1-(chloromethyl)-4-cyclopropylbenzene

Cat. No.: B15331779
M. Wt: 245.54 g/mol
InChI Key: GAZCJUVCFJUHSP-UHFFFAOYSA-N
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Description

2-Bromo-1-(chloromethyl)-4-cyclopropylbenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom, a chloromethyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(chloromethyl)-4-cyclopropylbenzene typically involves the bromination and chloromethylation of a cyclopropylbenzene derivative. One common method includes:

    Chloromethylation: The chloromethyl group can be introduced using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chloromethylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(chloromethyl)-4-cyclopropylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chloromethyl groups.

Scientific Research Applications

2-Bromo-1-(chloromethyl)-4-cyclopropylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-1-(chloromethyl)-4-cyclopropylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chloromethyl groups can participate in electrophilic or nucleophilic interactions, while the cyclopropyl group can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chloroethane: A haloalkane with similar halogen substituents.

    1,2-Dibromocyclopentane: A cycloalkane with two bromine atoms.

    2-Bromoethyl chloride: Another haloalkane with bromine and chlorine substituents.

Uniqueness

2-Bromo-1-(chloromethyl)-4-cyclopropylbenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and halogen substitution in organic chemistry.

Properties

Molecular Formula

C10H10BrCl

Molecular Weight

245.54 g/mol

IUPAC Name

2-bromo-1-(chloromethyl)-4-cyclopropylbenzene

InChI

InChI=1S/C10H10BrCl/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2,6H2

InChI Key

GAZCJUVCFJUHSP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)CCl)Br

Origin of Product

United States

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